DL-Cysteine hydrochloride monohydrate

描述

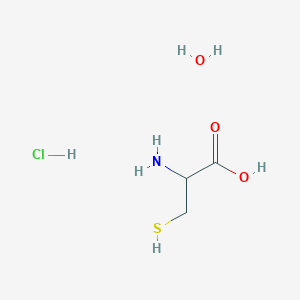

DL-Cysteine hydrochloride monohydrate is a racemic mixture of the amino acid cysteine, combined with hydrochloric acid and water. This compound is known for its significant role in various biochemical processes and industrial applications. It is a white crystalline powder with the molecular formula C3H7NO2S·HCl·H2O and a molecular weight of 175.63 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: DL-Cysteine hydrochloride monohydrate can be synthesized through several methods. One common approach involves the reaction of cysteine with hydrochloric acid. The process typically includes the following steps:

- Dissolving cysteine in water.

- Adding hydrochloric acid to the solution.

- Crystallizing the product by cooling the solution.

Industrial Production Methods: In industrial settings, this compound is produced through microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce cysteine. The cysteine is then extracted and reacted with hydrochloric acid to form the hydrochloride salt .

化学反应分析

Types of Reactions: DL-Cysteine hydrochloride monohydrate undergoes various chemical reactions, including:

Oxidation: Cysteine can be oxidized to form cystine, a dimeric amino acid linked by a disulfide bond.

Reduction: Cystine can be reduced back to cysteine.

Substitution: The thiol group in cysteine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or atmospheric oxygen can oxidize cysteine to cystine.

Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol are used to reduce cystine to cysteine.

Substitution: Alkyl halides can react with the thiol group in cysteine under basic conditions to form thioethers.

Major Products:

Oxidation: Cystine.

Reduction: Cysteine.

Substitution: Thioethers and other sulfur-containing compounds

科学研究应用

Biochemical Properties and Synthesis

DL-Cysteine is a racemic mixture of the two optical isomers, D-cysteine and L-cysteine. The hydrochloride form is more soluble in water, making it easier to use in various applications. It can be synthesized through several methods, including chemical synthesis from serine or hydrolysis of thiazoline derivatives. The optical resolution of DL-cysteine can yield L- or D-cysteine hydrochloride, which are utilized for specific therapeutic purposes .

Pharmaceutical Applications

2.1 Antioxidant Properties

DL-Cysteine hydrochloride is known for its antioxidant properties, primarily due to its role in glutathione synthesis. Glutathione is a critical antioxidant that protects cells from oxidative stress. Studies have shown that supplementation with cysteine can enhance glutathione levels in various tissues, thus providing protective effects against oxidative damage .

2.2 Mucolytic Agent

As a mucolytic agent, DL-cysteine hydrochloride is used to break down mucus in conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. It helps in reducing the viscosity of mucus, facilitating easier expulsion from the respiratory tract .

2.3 Neuroprotective Effects

Research indicates that D-cysteine may have neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's disease. It is believed to modulate neurotransmitter systems and reduce neuroinflammation .

Nutritional Applications

3.1 Dietary Supplementation

DL-Cysteine hydrochloride is often included in dietary supplements aimed at enhancing immune function and overall health. Its role in promoting glutathione synthesis makes it valuable for detoxification processes and improving antioxidant defenses .

3.2 Clinical Nutrition

Clinical studies have demonstrated the efficacy of cysteine supplementation in treating malnutrition and improving recovery outcomes in patients with severe conditions such as burns or infections. For instance, it has been shown to restore glutathione levels during nutritional therapy for children suffering from severe malnutrition .

Cosmetic Applications

DL-Cysteine hydrochloride is utilized in cosmetic formulations due to its hair-strengthening properties. It promotes the synthesis of keratin, which is essential for hair structure and strength. Additionally, it has been reported to reduce hair loss and improve overall hair health .

Safety and Regulatory Status

This compound has been evaluated for safety by various regulatory bodies, including the European Food Safety Authority (EFSA). It is regarded as safe for use in food products as a flavoring agent and in dietary supplements when used within recommended limits .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| PMC6017824 | Nutritional therapy | Increased glutathione levels in malnourished children |

| EFSA Journal | Food safety | Confirmed safety for use as a flavoring agent |

| PMC7448054 | Cosmetic formulation | Improved hair strength and reduced loss |

作用机制

DL-Cysteine hydrochloride monohydrate exerts its effects primarily through its thiol group, which participates in redox reactions. The thiol group can donate electrons, acting as an antioxidant. In biological systems, cysteine is a precursor to glutathione, a critical antioxidant that protects cells from oxidative stress. Cysteine also regulates levels of hydrogen sulfide, a signaling molecule with neuroprotective properties .

相似化合物的比较

L-Cysteine: The L-isomer of cysteine, which is biologically active and found in proteins.

D-Cysteine: The D-isomer, which is not commonly found in nature but has some specific biological roles.

Cystine: The oxidized dimer form of cysteine, linked by a disulfide bond.

Uniqueness: DL-Cysteine hydrochloride monohydrate is unique due to its racemic nature, containing both D- and L-isomers. This makes it versatile for various applications, as it can be used in both biological and chemical contexts. Its hydrochloride form enhances its solubility and stability, making it suitable for industrial and research purposes .

生物活性

DL-Cysteine hydrochloride monohydrate is a soluble salt derived from the amino acid cysteine, which plays a vital role in various biological processes. This article explores its biological activity, focusing on its metabolic functions, therapeutic applications, and safety profile, supported by data tables and relevant research findings.

Chemical Characteristics

This compound (C3H7ClN0S·H2O) is characterized by its reactive thiol group (-SH), which is crucial for its biological functions. It is produced through fermentation processes using genetically modified strains of Escherichia coli and is recognized for its high purity levels (≥ 98.5%) in commercial formulations .

Metabolic Functions

Cysteine is classified as a non-essential amino acid but becomes essential under certain physiological conditions, such as in infants or individuals with specific metabolic disorders. Its primary roles include:

- Antioxidant Activity : Cysteine is a precursor to glutathione, a major antioxidant in the body, which helps in detoxification and protection against oxidative stress.

- Protein Synthesis : It contributes to the formation of disulfide bonds in proteins, which are critical for maintaining protein structure.

- Heavy Metal Detoxification : The thiol group has a high affinity for heavy metals, facilitating their excretion from the body .

Therapeutic Applications

Recent studies have highlighted various therapeutic benefits associated with this compound:

- Nutritional Therapy : It has been used in treating malnutrition and enhancing recovery in patients with severe conditions such as Ictus (stroke) and chronic inflammation .

- Skin Health : Research indicates its potential in improving skin conditions and reducing scarring after surgical procedures like photoreactive keratectomy .

- Respiratory Health : As a mucolytic agent, it aids in breaking down mucus and is beneficial in managing respiratory diseases .

Table 1: Summary of Therapeutic Effects of this compound

Case Studies

A review of clinical trials involving this compound reveals significant findings:

- Malnutrition in Children : A study indicated that cysteine supplementation restored glutathione synthesis during nutritional rehabilitation in malnourished children.

- Cardiovascular Health : Trials showed that cysteine could potentially reduce the risk of cardiovascular accidents by improving metabolic profiles in stroke patients .

- Oxidative Stress Management : In elderly populations, cysteine supplementation was associated with reduced oxidative stress markers and improved overall health outcomes .

Safety Profile

The safety assessment of this compound indicates that it is generally well-tolerated. However, some studies have reported mild irritations upon direct contact with skin or eyes but noted that it does not act as a skin sensitizer . The no observed effect level (NOEL) has been established at 100 mg/kg body weight per day, indicating a favorable safety margin for dietary consumption .

Table 2: Safety Assessment Summary

属性

IUPAC Name |

2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJRTFXNRTXDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10318-18-0, 96998-61-7, 116797-51-4 | |

| Record name | DL-cysteine hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-Cysteine hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-Cysteine Hydrochloride Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DL-Cysteine hydrochloride monohydrate interact with the perovskite solar cell components to improve its efficiency?

A1: this compound (DLCH) acts as a multi-functional additive within the perovskite solar cell. Its various functional groups (-SH, -COOH, -NH3+, and Cl-) interact with defects present in the SnO2 electron transport layer (ETL), the perovskite layer, and the interface between these layers []. This "bottom-up cross-layer passivation" [] reduces energy losses caused by these defects, allowing for more efficient energy conversion. Additionally, DLCH inhibits the clumping of SnO2 nanoparticles, further enhancing performance [].

Q2: What are the stability implications of incorporating this compound into perovskite solar cells?

A2: The study demonstrates that the inclusion of DLCH significantly enhances the stability of perovskite solar cells, particularly under thermal and humid conditions []. Devices incorporating DLCH retained 93% of their initial efficiency after 1800 hours at 65°C, and 95% after 2000 hours at 20-25% relative humidity []. This suggests that DLCH contributes to a more robust and longer-lasting device.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。